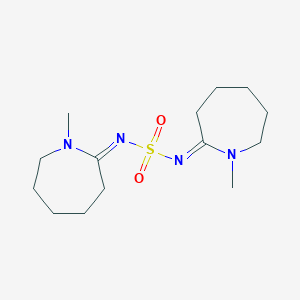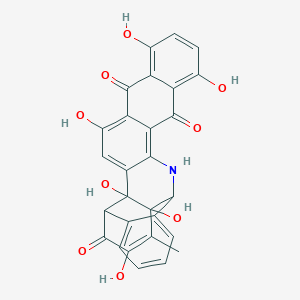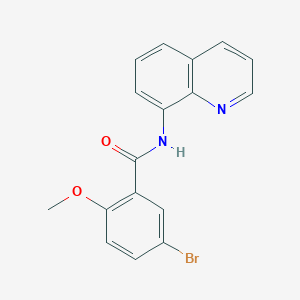
8-(2-Hydroxypropyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Hydroxypropyl)adenosine, also known as 8-HPA, is a modified nucleoside that has shown potential in various scientific research applications. This compound is synthesized by modifying adenosine, which is a nucleoside that is naturally found in DNA and RNA.
Mecanismo De Acción
The mechanism of action of 8-(2-Hydroxypropyl)adenosine is not fully understood, but it is believed to act through various signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease models, this compound has been shown to activate the AMPK/mTOR pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. In animal models of cardiovascular disease, this compound has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers. In cancer cells, this compound has been shown to induce apoptosis and reduce cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-(2-Hydroxypropyl)adenosine in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of 8-(2-Hydroxypropyl)adenosine in scientific research. One potential application is in the development of new cancer therapies, as this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a modified nucleoside that has shown potential in various scientific research applications. Its ability to modulate various signaling pathways makes it a versatile tool for studying different biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 8-(2-Hydroxypropyl)adenosine involves the modification of adenosine by adding a hydroxypropyl group to the 8 position of the adenine ring. This modification can be achieved through various chemical reactions, including alkylation, acylation, and oxidation. The most commonly used method for synthesizing this compound is by reacting adenosine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
8-(2-Hydroxypropyl)adenosine has shown potential in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases.
Propiedades
Número CAS |
134895-33-3 |
|---|---|
Fórmula molecular |
C19H18Cl2O2 |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[6-amino-8-(2-hydroxypropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O5/c1-5(20)2-7-17-8-11(14)15-4-16-12(8)18(7)13-10(22)9(21)6(3-19)23-13/h4-6,9-10,13,19-22H,2-3H2,1H3,(H2,14,15,16)/t5?,6-,9-,10-,13+/m1/s1 |
Clave InChI |
WMCYWCMJHJUXSU-ZLAYJSDNSA-N |
SMILES isomérico |
CC(CC1=NC2=C(N=CN=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)O |
SMILES |
CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |
SMILES canónico |
CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |
Sinónimos |
8-(2-hydroxypropyl)adenosine 8-HPAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)




![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)